2,2-Difluorocyclopropylamine hydrochloride

CAS No.: 105614-25-3

Cat. No.: VC2264843

Molecular Formula: C3H6ClF2N

Molecular Weight: 129.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105614-25-3 |

|---|---|

| Molecular Formula | C3H6ClF2N |

| Molecular Weight | 129.53 g/mol |

| IUPAC Name | 2,2-difluorocyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H |

| Standard InChI Key | WSSNWLHFBOKGGL-UHFFFAOYSA-N |

| SMILES | C1C(C1(F)F)N.Cl |

| Canonical SMILES | C1C(C1(F)F)N.Cl |

Introduction

Chemical Structure and Properties

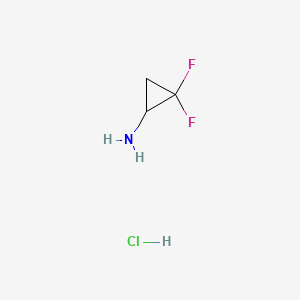

2,2-Difluorocyclopropylamine hydrochloride possesses a distinct chemical structure characterized by its cyclopropane core with geminal difluoro substitution and a primary amine functionality. This structural arrangement contributes to its chemical reactivity and potential applications in various synthetic pathways.

Chemical Identity and Structural Information

The chemical identity of 2,2-Difluorocyclopropylamine hydrochloride can be defined through various standard identifiers and structural representations. Table 1 summarizes the key chemical identifiers associated with this compound.

Table 1: Chemical Identity of 2,2-Difluorocyclopropylamine Hydrochloride

| Parameter | Value |

|---|---|

| Chemical Name | 2,2-Difluorocyclopropylamine hydrochloride |

| IUPAC Name | 2,2-difluorocyclopropan-1-amine hydrochloride |

| CAS Number | 105614-25-3 |

| Molecular Formula | C3H6ClF2N |

| Molecular Weight | 129.53 g/mol |

| InChI Key | WSSNWLHFBOKGGL-UHFFFAOYNA-N |

| SMILES | Cl.NC1CC1(F)F |

The compound features a cyclopropane ring with two fluorine atoms attached to the same carbon atom (geminal difluoro substitution) and an amino group on an adjacent carbon. The amine is protonated and stabilized as a hydrochloride salt, which affects its solubility, stability, and handling characteristics .

Physical Characteristics

The physical properties of 2,2-Difluorocyclopropylamine hydrochloride are important parameters to consider for its handling, storage, and application in research settings. These properties influence its behavior in chemical reactions, purification processes, and formulation studies.

Physical Properties

The key physical properties of 2,2-Difluorocyclopropylamine hydrochloride are summarized in Table 2, based on available data from commercial specifications and scientific literature.

Table 2: Physical Properties of 2,2-Difluorocyclopropylamine Hydrochloride

| Property | Description |

|---|---|

| Physical State | Solid |

| Appearance | White to pale green powder |

| Melting Point | Approximately 145°C (with decomposition) |

| Storage Temperature | Ambient |

| Form | Powder |

The compound's thermal behavior, notably its decomposition at approximately 145°C, is an important consideration for its handling and processing in laboratory settings. This thermal instability at elevated temperatures indicates that care should be taken when heating the compound during chemical reactions or purification procedures .

| Safety Aspect | Recommendation |

|---|---|

| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, and appropriate respiratory protection when necessary |

| Engineering Controls | Use in a chemical fume hood with adequate ventilation |

| Storage | Store in a cool, dry place at ambient temperature in a tightly closed container |

| Handling | Avoid dust formation, avoid contact with skin and eyes, avoid ingestion and inhalation |

| Waste Disposal | Dispose of in accordance with local, state, and federal regulations |

It is essential to consult the compound's current Safety Data Sheet (SDS) for comprehensive and up-to-date safety information before handling this material in a laboratory setting. The compound is identified for laboratory chemicals, scientific research, and development purposes only .

| Parameter | Specification |

|---|---|

| Supplier | Thermo Fisher Scientific |

| Catalog Number | H29051.ME |

| Purity | 97% |

| Assay (Titration ex Chloride) | ≥96.0 to ≤104.0% |

| Form | Powder |

| Color | White to pale green |

| MDL Number | MFCD07777150 |

The compound is also available from other suppliers, including Apollo Scientific (Part Number: PC520553) and Combi-Blocks (Catalog number: SS-7193), although specific product codes and specifications may vary. Researchers should check with individual suppliers for current availability, pricing, and detailed product specifications .

Comparison with Similar Compounds

To better understand the potential properties and applications of 2,2-Difluorocyclopropylamine hydrochloride, it is valuable to compare it with structurally related compounds. Two similar compounds identified in the search results are (2,2-Difluorocyclopropyl)methylamine hydrochloride and [1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride.

Table 5: Comparison of 2,2-Difluorocyclopropylamine Hydrochloride with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |

|---|---|---|---|---|

| 2,2-Difluorocyclopropylamine hydrochloride | 105614-25-3 | C3H6ClF2N | 129.53 g/mol | Base structure |

| (2,2-Difluorocyclopropyl)methylamine hydrochloride | 2098064-73-2 | Not specified in sources | Not specified in sources | Additional methyl groups on amino functionality and methylene spacer |

| [1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride | 1269397-45-6 | Not specified in sources | 205.63 g/mol | 2,5-Difluorophenyl substituent instead of geminal difluoro substitution |

These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and potential biological activities. The (2,2-Difluorocyclopropyl)methylamine hydrochloride represents a more substituted derivative with potentially different nucleophilicity and steric properties, while [1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride introduces aromatic character and different electronic distribution due to the 2,5-difluorophenyl substituent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume